Dichloromethyl methyl ether
Overview
Description
Dichloromethyl methyl ether is an organic compound that belongs to the class of ethers. It consists of a dichloromethyl group and a methyl group. This compound is known for its use in organic synthesis, particularly in the formylation of aromatic compounds and as a chlorinating agent in the formation of acid chlorides .
Mechanism of Action
Dichloromethyl methyl ether, also known as 1,1-Dichlorodimethyl ether, is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group .
Target of Action
The primary targets of this compound are electron-rich aromatic compounds . These compounds play a crucial role in various biochemical reactions, serving as the foundation for the synthesis of a wide range of organic compounds.
Mode of Action
This compound interacts with its targets through a process known as Rieche formylation . In this process, the compound acts as a formyl source, contributing a formyl group (CHO) to the aromatic compounds . This interaction results in the formation of formylated aromatic compounds .
Biochemical Pathways
The Rieche formylation process affects the biochemical pathways involved in the synthesis of aromatic compounds . The addition of the formyl group can lead to significant changes in the properties of the aromatic compounds, influencing their reactivity and the downstream reactions they participate in .
Result of Action
The result of this compound’s action is the formation of formylated aromatic compounds . These compounds have a wide range of applications in organic synthesis . Additionally, this compound can act as a chlorination agent in the formation of acid chlorides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst (e.g., TiCl4, SnCl4, or AlCl3) is necessary for the Rieche formylation process . Moreover, the reaction temperature and pressure can also affect the efficiency and selectivity of the reaction .
Biochemical Analysis
Biochemical Properties
Dichloromethyl methyl ether is used in the formylation of aromatic compounds (Rieche formylation) and as a chlorination agent in the formation of acid chlorides
Molecular Mechanism
The molecular mechanism of this compound involves its role as a formylating agent for aromatic compounds and a chlorinating agent for carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloromethyl methyl ether can be synthesized through several methods:
From Methyl Formate: One common method involves the reaction of methyl formate with phosphorus pentachloride and phosphorus oxychloride.
Chlorination of Chlorodimethyl Ether: Another method involves the chlorination of chlorodimethyl ether in the presence of sulfuryl chloride and benzoyl peroxide.
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves large-scale reactions using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity of the product .
Types of Reactions:
Formylation: this compound is widely used in the formylation of electron-rich aromatic compounds.
Chlorination: It also acts as a chlorinating agent for carboxylic acids, converting them into acid chlorides.
Common Reagents and Conditions:
Formylation: Titanium tetrachloride is commonly used as a catalyst in the formylation reactions involving this compound.
Chlorination: Sulfuryl chloride and benzoyl peroxide are used in the chlorination of chlorodimethyl ether to produce this compound.
Major Products:
Aromatic Aldehydes: Formed through the formylation of aromatic compounds.
Acid Chlorides: Produced through the chlorination of carboxylic acids.
Scientific Research Applications
Dichloromethyl methyl ether has several applications in scientific research:
Organic Synthesis: It is used as a formylating reagent for aromatic compounds, facilitating the synthesis of aromatic aldehydes.
Chlorinating Agent: It is employed in the chlorination of carboxylic acids to produce acid chlorides, which are important intermediates in organic synthesis.
Preparation of Alkenones: It reacts with borinic esters to prepare alkenones, which are valuable in various chemical processes.
Comparison with Similar Compounds
Chloromethyl Ethyl Ether: Similar in structure but with an ethyl group instead of a methyl group.
Bromomethyl Methyl Ether: Contains a bromomethyl group instead of a dichloromethyl group.
Uniqueness: Dichloromethyl methyl ether is unique due to its dual functionality as both a formylating and chlorinating agent. This versatility makes it a valuable reagent in organic synthesis, particularly in the preparation of aromatic aldehydes and acid chlorides .
Properties
IUPAC Name |
dichloro(methoxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O/c1-5-2(3)4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTGGSXWHGKRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063636 | |
Record name | Dichloromethyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4885-02-3 | |
Record name | Dichloromethyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4885-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloromethoxymethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004885023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloromethyl methyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methane, dichloromethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloromethyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloromethoxymethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dichloromethoxymethane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M68H5X8887 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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